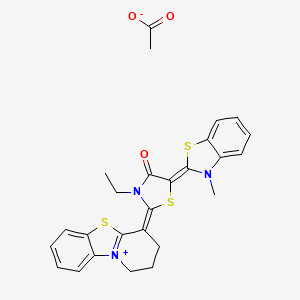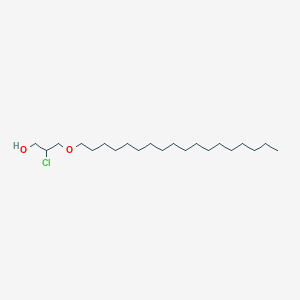
2-Chloro-3-(octadecyloxy)propan-1-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-3-(octadecyloxy)propan-1-OL is an organic compound that belongs to the class of chlorinated alcohols It is characterized by the presence of a chloro group, an octadecyloxy group, and a hydroxyl group attached to a propane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-(octadecyloxy)propan-1-OL typically involves the reaction of 3-chloropropane-1,2-diol with octadecanol in the presence of a base. The reaction is carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:
3-chloropropane-1,2-diol+octadecanolbase, refluxthis compound
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction environments can further enhance the production process.
Types of Reactions:
Substitution Reactions: The chloro group in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding carbonyl compounds, such as aldehydes or ketones, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can undergo reduction reactions to form alkanes or other reduced products using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, ethanol, reflux conditions.
Oxidation: Potassium permanganate, acidic medium, room temperature.
Reduction: Lithium aluminum hydride, dry ether, low temperature.
Major Products Formed:
Substitution: 2-Hydroxy-3-(octadecyloxy)propan-1-OL.
Oxidation: 2-Chloro-3-(octadecyloxy)propanal.
Reduction: 2-Chloro-3-(octadecyloxy)propane.
Wissenschaftliche Forschungsanwendungen
2-Chloro-3-(octadecyloxy)propan-1-OL has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of surfactants and emulsifiers.
Biology: Investigated for its potential role in modifying lipid membranes and studying membrane dynamics.
Medicine: Explored for its antimicrobial properties and potential use in drug delivery systems.
Industry: Utilized in the formulation of cosmetics and personal care products due to its surfactant properties.
Wirkmechanismus
The mechanism of action of 2-Chloro-3-(octadecyloxy)propan-1-OL involves its interaction with lipid membranes. The octadecyloxy group allows the compound to integrate into lipid bilayers, altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and membrane transport.
Vergleich Mit ähnlichen Verbindungen
2-Chloro-3-(hexadecyloxy)propan-1-OL: Similar structure but with a hexadecyloxy group instead of an octadecyloxy group.
2-Chloro-3-(dodecyloxy)propan-1-OL: Contains a dodecyloxy group, leading to different physical and chemical properties.
2-Chloro-3-(tetradecyloxy)propan-1-OL: Features a tetradecyloxy group, affecting its solubility and reactivity.
Uniqueness: 2-Chloro-3-(octadecyloxy)propan-1-OL is unique due to its long octadecyloxy chain, which imparts distinct hydrophobic characteristics and influences its interaction with lipid membranes. This makes it particularly useful in applications requiring membrane modification and surfactant properties.
Eigenschaften
CAS-Nummer |
192318-02-8 |
|---|---|
Molekularformel |
C21H43ClO2 |
Molekulargewicht |
363.0 g/mol |
IUPAC-Name |
2-chloro-3-octadecoxypropan-1-ol |
InChI |
InChI=1S/C21H43ClO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-24-20-21(22)19-23/h21,23H,2-20H2,1H3 |
InChI-Schlüssel |
MFOIGDHRJZOEJS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCOCC(CO)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl [benzamido(phenyl)methyl]carbamate](/img/structure/B12559017.png)
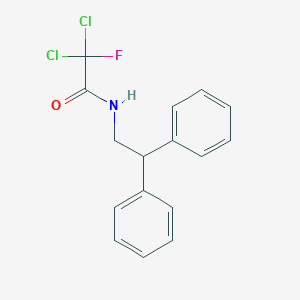
![2(3H)-Furanone, dihydro-4-[(3-methoxyphenyl)methyl]-, (4S)-](/img/structure/B12559034.png)
![9H-Fluoren-9-ol, 9,9'-[1,1'-biphenyl]-2,2'-diylbis[2,7-dibromo-](/img/structure/B12559042.png)
![2-[(E)-(But-2-en-1-ylidene)amino]ethan-1-ol](/img/structure/B12559050.png)
phosphane](/img/structure/B12559053.png)
![2(5H)-Furanone, 4-[3-(trifluoromethyl)phenyl]-](/img/structure/B12559064.png)
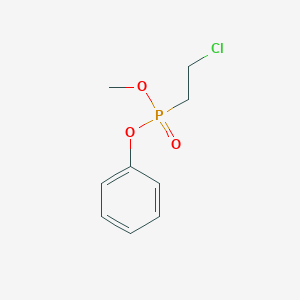
![1,1'-[1,4-Phenylenebis(methyleneoxy)]bis(2-ethoxybenzene)](/img/structure/B12559070.png)
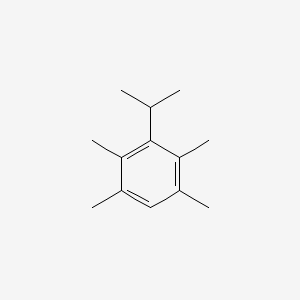

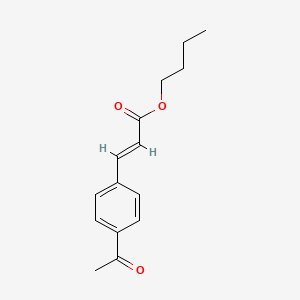
![3,4-Di-tert-butyl-2-methoxy-5-[2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl phosphate](/img/structure/B12559111.png)
